molecular formula C5H4ClN5 B014584 2-Amino-6-chloropurine CAS No. 10310-21-1

2-Amino-6-chloropurine

Cat. No. B014584
CAS RN: 10310-21-1
M. Wt: 169.57 g/mol
InChI Key: RYYIULNRIVUMTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05389637

Procedure details

The reaction is carried out in the same manner as in Example 2 except that N,N-diethylformamide or N-formylpiperidine is used in the place of N,N-dimethylformamide to yield, respectively, a crystal of 2-diethylaminomethyleneamino-6-chloropurine or 2-piperidinomethyleneamino-6-chloropurine as an intermediate for further synthesis. A further treatment is carried out in the same manner as in Example 2 on these crystals to yield a white crystal of 2-amino-6-chloropurine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-diethylaminomethyleneamino-6-chloropurine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-piperidinomethyleneamino-6-chloropurine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(CC)C=O)C.C(N1CCCCC1)=O.C(N(C=[N:22][C:23]1[N:31]=[C:30]2[C:26]([NH:27][CH:28]=[N:29]2)=[C:25]([Cl:32])[N:24]=1)CC)C.N1(C=NC2N=C3C(NC=N3)=C(Cl)N=2)CCCCC1>>[NH2:22][C:23]1[N:31]=[C:30]2[C:26]([NH:27][CH:28]=[N:29]2)=[C:25]([Cl:32])[N:24]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(C=O)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)N1CCCCC1
Step Three
Name
2-diethylaminomethyleneamino-6-chloropurine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)C=NC1=NC(=C2NC=NC2=N1)Cl
Name
2-piperidinomethyleneamino-6-chloropurine
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCCC1)C=NC1=NC(=C2NC=NC2=N1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to yield

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=C2NC=NC2=N1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.